Cas no 874352-59-7 (1-(benzyloxy)carbonyl-4-(4-fluorophenyl)piperidine-4-carboxylic acid)

1-(benzyloxy)carbonyl-4-(4-fluorophenyl)piperidine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1,4-Piperidinedicarboxylic acid, 4-(4-fluorophenyl)-, 1-(phenylmethyl)ester
- 1-(benzyloxy)carbonyl-4-(4-fluorophenyl)piperidine-4-carboxylic acid
- 874352-59-7
- 1-[(benzyloxy)carbonyl]-4-(4-fluorophenyl)piperidine-4-carboxylic acid
- SCHEMBL3910173
- EN300-19560133
-
- MDL: MFCD28463574
- インチ: InChI=1S/C20H20FNO4/c21-17-8-6-16(7-9-17)20(18(23)24)10-12-22(13-11-20)19(25)26-14-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,23,24)
- InChIKey: MEUJPXFHCMPPIC-UHFFFAOYSA-N
- ほほえんだ: C1CN(CCC1(C2=CC=C(C=C2)F)C(=O)O)C(=O)OCC3=CC=CC=C3
計算された属性
- せいみつぶんしりょう: 357.13763628Da
- どういたいしつりょう: 357.13763628Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 490
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 66.8Ų
1-(benzyloxy)carbonyl-4-(4-fluorophenyl)piperidine-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-19560133-0.1g |
1-[(benzyloxy)carbonyl]-4-(4-fluorophenyl)piperidine-4-carboxylic acid |
874352-59-7 | 0.1g |
$867.0 | 2023-09-17 | ||
Enamine | EN300-19560133-0.05g |
1-[(benzyloxy)carbonyl]-4-(4-fluorophenyl)piperidine-4-carboxylic acid |
874352-59-7 | 0.05g |
$827.0 | 2023-09-17 | ||
Enamine | EN300-19560133-0.25g |
1-[(benzyloxy)carbonyl]-4-(4-fluorophenyl)piperidine-4-carboxylic acid |
874352-59-7 | 0.25g |
$906.0 | 2023-09-17 | ||
Enamine | EN300-19560133-5.0g |
1-[(benzyloxy)carbonyl]-4-(4-fluorophenyl)piperidine-4-carboxylic acid |
874352-59-7 | 5.0g |
$3520.0 | 2023-07-06 | ||
Enamine | EN300-19560133-1g |
1-[(benzyloxy)carbonyl]-4-(4-fluorophenyl)piperidine-4-carboxylic acid |
874352-59-7 | 1g |
$986.0 | 2023-09-17 | ||
Enamine | EN300-19560133-10.0g |
1-[(benzyloxy)carbonyl]-4-(4-fluorophenyl)piperidine-4-carboxylic acid |
874352-59-7 | 10.0g |
$5221.0 | 2023-07-06 | ||
Enamine | EN300-19560133-2.5g |
1-[(benzyloxy)carbonyl]-4-(4-fluorophenyl)piperidine-4-carboxylic acid |
874352-59-7 | 2.5g |
$1931.0 | 2023-09-17 | ||
Enamine | EN300-19560133-10g |
1-[(benzyloxy)carbonyl]-4-(4-fluorophenyl)piperidine-4-carboxylic acid |
874352-59-7 | 10g |
$4236.0 | 2023-09-17 | ||
Enamine | EN300-19560133-0.5g |
1-[(benzyloxy)carbonyl]-4-(4-fluorophenyl)piperidine-4-carboxylic acid |
874352-59-7 | 0.5g |
$946.0 | 2023-09-17 | ||
Enamine | EN300-19560133-1.0g |
1-[(benzyloxy)carbonyl]-4-(4-fluorophenyl)piperidine-4-carboxylic acid |
874352-59-7 | 1.0g |
$1214.0 | 2023-07-06 |
1-(benzyloxy)carbonyl-4-(4-fluorophenyl)piperidine-4-carboxylic acid 関連文献
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
1-(benzyloxy)carbonyl-4-(4-fluorophenyl)piperidine-4-carboxylic acidに関する追加情報
Introduction to 1-(benzyloxy)carbonyl-4-(4-fluorophenyl)piperidine-4-carboxylic acid (CAS No. 874352-59-7)
1-(benzyloxy)carbonyl-4-(4-fluorophenyl)piperidine-4-carboxylic acid, identified by its CAS number 874352-59-7, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class of heterocyclic organic compounds, which are widely recognized for their diverse biological activities and utility in drug development. The presence of both a benzyloxy carbonyl (Boc) group and a 4-fluorophenyl substituent in its molecular structure imparts unique chemical and pharmacological properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for further exploration in therapeutic applications.
The Boc group is a protecting group commonly used in peptide synthesis to safeguard the amine functionality during subsequent chemical reactions. Its stability under various reaction conditions makes it an ideal choice for multi-step synthetic pathways. On the other hand, the 4-fluorophenyl moiety introduces a fluorine atom into the aromatic ring, which is known to enhance metabolic stability, binding affinity, and overall pharmacological activity of drug candidates. This combination of structural features positions 1-(benzyloxy)carbonyl-4-(4-fluorophenyl)piperidine-4-carboxylic acid as a promising building block for the development of novel therapeutic agents.
In recent years, there has been growing interest in piperidine derivatives due to their broad spectrum of biological activities. Piperidines are frequently found in active pharmaceutical ingredients (APIs) across various therapeutic categories, including central nervous system (CNS) drugs, antiviral agents, and anticancer medications. The introduction of fluorine into the phenyl ring further modulates the pharmacokinetic and pharmacodynamic properties of these compounds, making them more suitable for clinical applications. For instance, fluorinated aromatic rings have been shown to improve oral bioavailability and prolong half-life, critical factors for drug efficacy and patient compliance.
Current research in medicinal chemistry increasingly emphasizes the development of structurally optimized compounds that exhibit enhanced target specificity and reduced side effects. The compound 1-(benzyloxy)carbonyl-4-(4-fluorophenyl)piperidine-4-carboxylic acid aligns with this trend by incorporating well-studied pharmacophores that have demonstrated efficacy in preclinical and clinical studies. The benzyloxy carbonyl group ensures compatibility with solid-phase peptide synthesis (SPPS), facilitating efficient production of peptidomimetics and other complex molecules. Meanwhile, the 4-fluorophenyl substituent enhances interactions with biological targets, potentially leading to improved therapeutic outcomes.
One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors, which are pivotal in oncology research. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with cancerous growths. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies with minimal systemic toxicity. The structural framework of 1-(benzyloxy)carbonyl-4-(4-fluorophenyl)piperidine-4-carboxylic acid provides a versatile scaffold for such inhibitors, leveraging the electronic properties of the fluorophenyl group to optimize binding affinity.
Moreover, advancements in computational chemistry have enabled more precise predictions of molecular interactions, further accelerating the drug discovery process. Virtual screening techniques can be employed to identify how 1-(benzyloxy)carbonyl-4-(4-fluorophenyl)piperidine-4-carboxylic acid interacts with various biological targets, including proteins and enzymes. This approach has already been instrumental in identifying novel lead compounds with high potential for further optimization. The integration of experimental data with computational models provides a robust framework for understanding the structure-activity relationships (SAR) governing the biological effects of this compound.
The versatility of this compound as a synthetic intermediate is also noteworthy. It can serve as a precursor for more complex derivatives through functional group modifications such as deprotection reactions or cross-coupling reactions. These transformations allow chemists to explore diverse chemical space while maintaining key pharmacological features intact. For example, removing the Boc group exposes an amine that can be further functionalized into amides, esters, or other bioactive moieties. Similarly, modifications around the fluorophenyl ring can introduce additional substituents to fine-tune biological activity.
In conclusion,1-(benzyloxy)carbonyl-4-(4-fluorophenyl)piperidine-4-carboxylic acid (CAS No. 874352-59-7) represents a significant advancement in pharmaceutical chemistry due to its unique structural attributes and broad applicability. Its combination of protective groups and fluorinated aromatic moieties makes it an invaluable tool for synthetic chemists and medicinal researchers alike. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly critical role in developing next-generation therapeutics that offer improved efficacy and safety profiles.
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